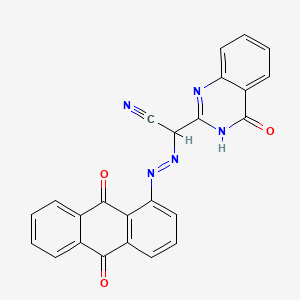
alpha-((9,10-Dihydro-9,10-dioxo-1-anthryl)azo)-1,4-dihydro-4-oxoquinazoline-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 279-718-3, also known as Inconel 718, is a high-strength, corrosion-resistant nickel-chromium alloy. It is widely used in various industries due to its excellent mechanical properties and resistance to extreme temperatures and environments. This alloy is particularly notable for its applications in the aerospace, oil and gas, and power generation industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Inconel 718 is typically produced through a combination of melting and casting processes. The primary method involves vacuum induction melting (VIM) followed by vacuum arc remelting (VAR). These processes ensure the alloy’s purity and homogeneity. The alloying elements, including nickel, chromium, iron, niobium, molybdenum, titanium, and aluminum, are melted together under controlled conditions to form the desired composition.
Industrial Production Methods
Industrial production of Inconel 718 involves several steps:
Melting: The raw materials are melted in a vacuum induction furnace to form a homogeneous liquid alloy.
Casting: The molten alloy is cast into ingots or other desired shapes.
Remelting: The ingots are subjected to vacuum arc remelting to refine the alloy’s microstructure and remove impurities.
Forging and Rolling: The remelted ingots are forged and rolled into various forms, such as bars, sheets, and plates.
Heat Treatment: The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Inconel 718 undergoes several types of chemical reactions, including oxidation, reduction, and precipitation hardening. The alloy is highly resistant to oxidation and corrosion due to the formation of a stable oxide layer on its surface.
Common Reagents and Conditions
Oxidation: Inconel 718 forms a protective oxide layer when exposed to high temperatures and oxidizing environments. This layer primarily consists of chromium oxide (Cr2O3) and nickel oxide (NiO).
Reduction: The alloy can be reduced in the presence of strong reducing agents, although this is less common due to its high stability.
Precipitation Hardening: The alloy undergoes precipitation hardening through the formation of gamma prime (γ’) and gamma double prime (γ’') phases. This process involves heat treatment at specific temperatures to precipitate these phases, which enhance the alloy’s strength and hardness.
Major Products Formed
The major products formed from these reactions include stable oxide layers and precipitated phases that contribute to the alloy’s mechanical properties and corrosion resistance.
Scientific Research Applications
Inconel 718 has a wide range of scientific research applications:
Chemistry: It is used in high-temperature chemical reactors and processing equipment due to its resistance to corrosion and oxidation.
Biology: The alloy’s biocompatibility makes it suitable for medical implants and surgical instruments.
Medicine: Inconel 718 is used in the production of medical devices that require high strength and corrosion resistance.
Industry: The alloy is extensively used in the aerospace industry for turbine blades, jet engines, and other high-stress components. It is also used in the oil and gas industry for downhole tools and equipment exposed to harsh environments.
Mechanism of Action
The primary mechanism by which Inconel 718 exerts its effects is through precipitation hardening. The alloy’s strength and hardness are significantly enhanced by the formation of gamma prime (γ’) and gamma double prime (γ’') phases during heat treatment. These precipitates hinder dislocation movement, thereby increasing the alloy’s mechanical properties. Additionally, the formation of a stable oxide layer on the alloy’s surface provides excellent corrosion resistance.
Comparison with Similar Compounds
Similar Compounds
Inconel 625: Another nickel-chromium alloy with similar corrosion resistance but lower strength compared to Inconel 718.
Hastelloy X: A nickel-based superalloy with excellent oxidation resistance but different mechanical properties.
Waspaloy: A nickel-based alloy with higher temperature capabilities but less corrosion resistance compared to Inconel 718.
Uniqueness
Inconel 718 is unique due to its combination of high strength, excellent corrosion resistance, and ability to withstand extreme temperatures. Its precipitation hardening mechanism and the formation of stable oxide layers make it particularly suitable for demanding applications in aerospace, oil and gas, and power generation industries.
Properties
CAS No. |
81286-11-5 |
|---|---|
Molecular Formula |
C24H13N5O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-1-yl)diazenyl]-2-(4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C24H13N5O3/c25-12-19(23-26-17-10-4-3-8-15(17)24(32)27-23)29-28-18-11-5-9-16-20(18)22(31)14-7-2-1-6-13(14)21(16)30/h1-11,19H,(H,26,27,32) |
InChI Key |
QWKKQITZTXXUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC(C#N)C4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















